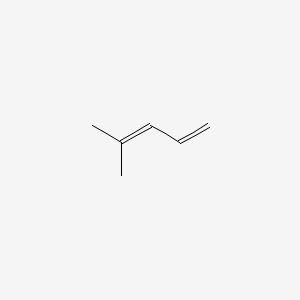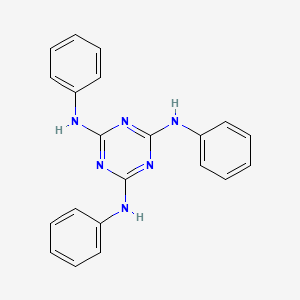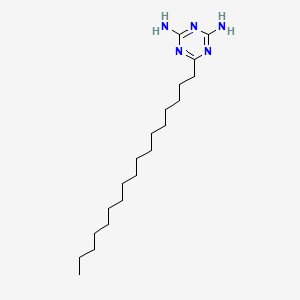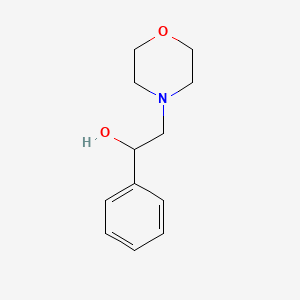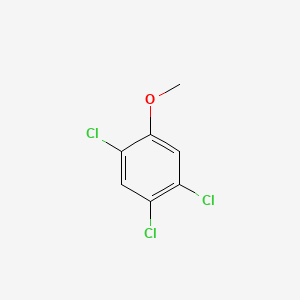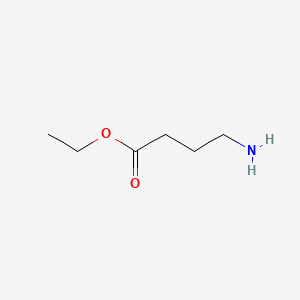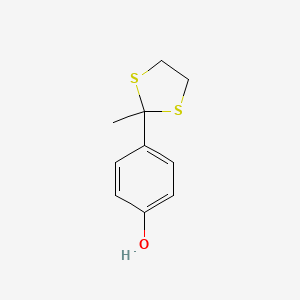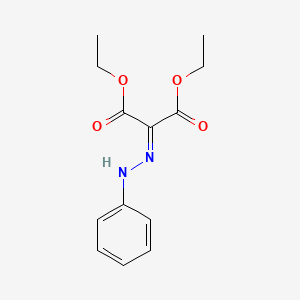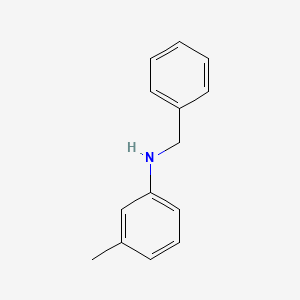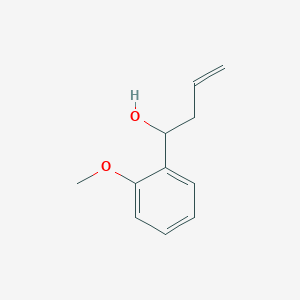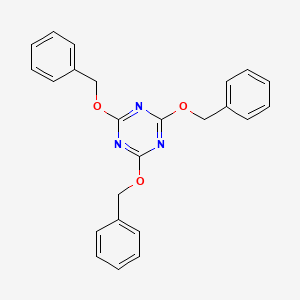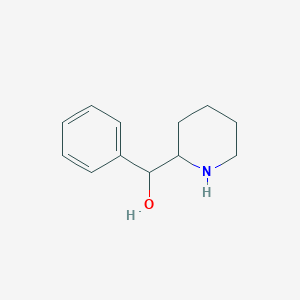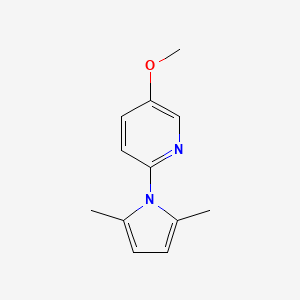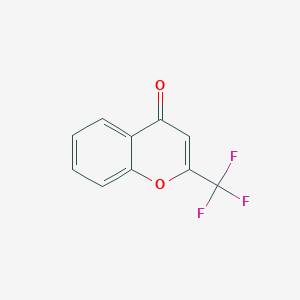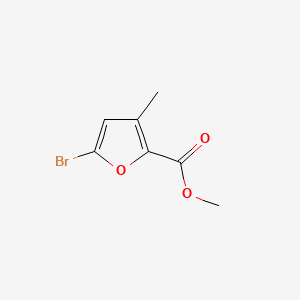
Methyl 5-bromo-3-methylfuran-2-carboxylate
Descripción general
Descripción
“Methyl 5-bromo-3-methylfuran-2-carboxylate” is a chemical compound with the molecular formula C7H7BrO3 . It has a molecular weight of 219.03 g/mol . The IUPAC name for this compound is methyl 5-bromo-2-methylfuran-3-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-3-methylfuran-2-carboxylate” includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains a bromine atom and a methyl ester group .Physical And Chemical Properties Analysis
“Methyl 5-bromo-3-methylfuran-2-carboxylate” has several computed properties. It has a molecular weight of 219.03 g/mol, an XLogP3-AA of 2.3, and no hydrogen bond donors . It has three hydrogen bond acceptors and two rotatable bonds . The compound’s exact mass and monoisotopic mass are both 217.95786 g/mol . Its topological polar surface area is 39.4 Ų, and it has 11 heavy atoms .Aplicaciones Científicas De Investigación
Palladium-Catalysed Direct Heteroarylations
Methyl 5-bromo-2-furoate, a compound related to Methyl 5-bromo-3-methylfuran-2-carboxylate, has been utilized in palladium-catalysed direct arylation of heteroaromatics. This process is advantageous as it prevents the formation of dimers or oligomers, facilitating the synthesis of biheteroaryls in high yields. Additionally, this method enables the creation of 2,5-diarylated furan derivatives through sequential catalytic C5 arylation, decarboxylation, and catalytic C2-arylation reactions (Fu, Zhao, Bruneau, & Doucet, 2012).
Reactions with Nucleophilic Reagents
Ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate, another related compound, was used in a study where it was brominated to obtain a 2-bromomethyl derivative. This derivative demonstrated unique reactivity, such as selective phosphorylation and behavior as an alkylating agent, highlighting the diverse chemical reactivity of compounds in this category (Pevzner, 2003).
Synthesis of Complex Molecules
Research has shown the utility of related furan derivatives in the synthesis of complex molecules like 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester. This synthesis involved a regioselective Diels-Alder reaction, illustrating the potential of these compounds in forming intricate chemical structures (Aragão, Constantino, Beatriz, & da Silva, 2005).
Antimicrobial Activities
Compounds derived from benzofuran, which shares structural similarities with Methyl 5-bromo-3-methylfuran-2-carboxylate, have been synthesized and evaluated for antimicrobial activities. This research provides insights into the potential biomedical applications of such compounds (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Insights into Bromination Processes
Studies focusing on the bromination of methyl groups in related furan compounds have provided valuable insights into the bromination process, a crucial step in the synthesis of various pharmaceuticals and advanced materials (Roy, Rajaraman, & Batra, 2004).
Propiedades
IUPAC Name |
methyl 5-bromo-3-methylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-4-3-5(8)11-6(4)7(9)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGYIULQMOBHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345445 | |
| Record name | Methyl 5-bromo-3-methyl-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-3-methylfuran-2-carboxylate | |
CAS RN |
2528-01-0 | |
| Record name | Methyl 5-bromo-3-methyl-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-bromo-3-methylfuran-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


